Cas no 1536873-76-3 (2-3-(dimethylamino)oxetan-3-ylacetic acid)

2-3-(Dimethylamino)oxetan-3-ylacetic acid is a specialized oxetane derivative featuring a dimethylamino group and a carboxylic acid functionality. This compound is of interest in medicinal chemistry and drug development due to its unique structural properties, which can enhance solubility, bioavailability, and metabolic stability in active pharmaceutical ingredients (APIs). The oxetane ring contributes to conformational rigidity, while the acetic acid moiety allows for further derivatization or conjugation. Its balanced polarity and potential for hydrogen bonding make it a versatile intermediate for synthesizing biologically active molecules. The dimethylamino group may also impart basicity, facilitating interactions with target biomolecules. This compound is suitable for research applications requiring tailored molecular scaffolds.
2-3-(dimethylamino)oxetan-3-ylacetic acid structure
1536873-76-3 structure
商品名:2-3-(dimethylamino)oxetan-3-ylacetic acid
CAS番号:1536873-76-3
MF:C7H13NO3
メガワット:159.183022260666
CID:6275830
PubChem ID:83682187

2-3-(dimethylamino)oxetan-3-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-(dimethylamino)oxetan-3-ylacetic acid
    • EN300-3108799
    • 1536873-76-3
    • 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid
    • インチ: 1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10)
    • InChIKey: FEOYTKQMQQZJKE-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CC(=O)O)(C1)N(C)C

計算された属性

  • せいみつぶんしりょう: 159.08954328g/mol
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 49.8Ų

2-3-(dimethylamino)oxetan-3-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3108799-5g
2-[3-(dimethylamino)oxetan-3-yl]acetic acid
1536873-76-3 95%
5g
$3065.0 2023-09-05
Enamine
EN300-3108799-1.0g
2-[3-(dimethylamino)oxetan-3-yl]acetic acid
1536873-76-3 95.0%
1.0g
$1057.0 2025-03-19
Enamine
EN300-3108799-2.5g
2-[3-(dimethylamino)oxetan-3-yl]acetic acid
1536873-76-3 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-3108799-5.0g
2-[3-(dimethylamino)oxetan-3-yl]acetic acid
1536873-76-3 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-3108799-10.0g
2-[3-(dimethylamino)oxetan-3-yl]acetic acid
1536873-76-3 95.0%
10.0g
$4545.0 2025-03-19
Aaron
AR028HUB-500mg
2-[3-(dimethylamino)oxetan-3-yl]aceticacid
1536873-76-3 95%
500mg
$1158.00 2025-02-17
1PlusChem
1P028HLZ-100mg
2-[3-(dimethylamino)oxetan-3-yl]aceticacid
1536873-76-3 95%
100mg
$515.00 2024-06-20
1PlusChem
1P028HLZ-500mg
2-[3-(dimethylamino)oxetan-3-yl]aceticacid
1536873-76-3 95%
500mg
$1081.00 2024-06-20
1PlusChem
1P028HLZ-1g
2-[3-(dimethylamino)oxetan-3-yl]aceticacid
1536873-76-3 95%
1g
$1369.00 2024-06-20
1PlusChem
1P028HLZ-50mg
2-[3-(dimethylamino)oxetan-3-yl]aceticacid
1536873-76-3 95%
50mg
$354.00 2024-06-20

2-3-(dimethylamino)oxetan-3-ylacetic acid 関連文献

2-3-(dimethylamino)oxetan-3-ylacetic acidに関する追加情報

2-3-(Dimethylamino)oxetan-3-ylacetic Acid: A Comprehensive Overview

2-3-(Dimethylamino)oxetan-3-ylacetic acid, with the CAS number 1536873-76-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as DMAO-acetic acid, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an oxetane ring, a four-membered cyclic ether, substituted with a dimethylamino group and an acetic acid moiety. This combination makes it a versatile building block for various chemical reactions and functionalizations.

The synthesis of 2-3-(Dimethylamino)oxetan-3-ylacetic acid typically involves multi-step processes, often leveraging the principles of ring-opening polymerization and subsequent functionalization. Recent studies have highlighted the efficiency of using transition metal catalysts, such as palladium complexes, to facilitate these reactions. The dimethylamino group introduces nucleophilic character to the molecule, enhancing its reactivity in nucleophilic additions and substitutions. This property has been exploited in the development of novel bioactive compounds, including potential anticancer agents.

One of the most promising applications of this compound lies in its role as a precursor for peptide synthesis. The acetic acid moiety can be readily converted into an activated ester or amide, enabling the construction of complex peptide sequences. Researchers have demonstrated that incorporating DMAO-acetic acid into peptide backbones can significantly enhance their stability and bioavailability. This advancement has opened new avenues for the design of therapeutic peptides targeting diseases such as diabetes and neurodegenerative disorders.

In addition to its role in peptide synthesis, 2-3-(Dimethylamino)oxetan-3-ylacetic acid has shown potential in materials science. The oxetane ring's inherent rigidity and resistance to hydrolysis make it an attractive component for high-performance polymers. Recent breakthroughs in polymer chemistry have utilized this compound to develop biocompatible materials for tissue engineering applications. These materials exhibit excellent mechanical properties and biodegradability, making them ideal for scaffolds used in regenerative medicine.

The pharmacological properties of DMAO-acetic acid have also been extensively studied. Preclinical trials have revealed that derivatives of this compound possess potent anti-inflammatory and antioxidant activities. These findings suggest its potential utility in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders. Furthermore, ongoing research is exploring its ability to modulate cellular signaling pathways, which could pave the way for novel therapeutic strategies.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure of 2-3-(Dimethylamino)oxetan-3-ylacetic acid. These methods provide high-resolution data that aids in understanding the compound's stereochemistry and conformational dynamics. Such insights are crucial for optimizing synthetic routes and predicting biological activity.

The environmental impact of synthesizing and utilizing this compound is another area of growing interest. Researchers are investigating sustainable methods to produce DMAO-acetic acid, including the use of renewable feedstocks and green chemistry principles. These efforts aim to reduce the ecological footprint associated with its production while maintaining high yields and product quality.

In conclusion, 2-3-(Dimethylamino)oxetan-3-ylacetic acid, CAS number 1536873-76-3, stands at the forefront of chemical innovation with its diverse applications across multiple disciplines. From drug discovery to materials science, this compound continues to unlock new possibilities for advancing scientific research and technological development. As ongoing studies shed more light on its properties and potential uses, it is poised to play an increasingly vital role in shaping the future of chemistry and medicine.

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